molecular formula C11H12N2O4 B7977622 N-cyclopropyl-3-methoxy-4-nitrobenzamide

N-cyclopropyl-3-methoxy-4-nitrobenzamide

Cat. No.: B7977622
M. Wt: 236.22 g/mol
InChI Key: SAABPQSTDMHRIW-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxy-4-nitrobenzamide: is an organic compound with the molecular formula C11H12N2O4 It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom, a methoxy group at the third position, and a nitro group at the fourth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxy-4-nitrobenzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using cyclopropyl bromide in the presence of a base like sodium hydride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: N-cyclopropyl-3-methoxy-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-methoxy-4-nitrobenzoic acid and cyclopropylamine.

Scientific Research Applications

N-cyclopropyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methoxy-4-nitrobenzamide depends on its specific application. For instance, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopropyl-3-methoxy-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-cyclopropyl-4-methoxy-3-nitrobenzamide: Differing only in the position of the methoxy and nitro groups, this compound may exhibit different chemical reactivity and biological activity.

    N-cyclopropyl-3-methoxybenzamide: Lacking the nitro group, this compound may have reduced reactivity in certain chemical reactions and different biological properties.

    N-cyclopropyl-4-nitrobenzamide: Without the methoxy group, this compound may have different solubility and reactivity characteristics.

Properties

IUPAC Name

N-cyclopropyl-3-methoxy-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-10-6-7(2-5-9(10)13(15)16)11(14)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABPQSTDMHRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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